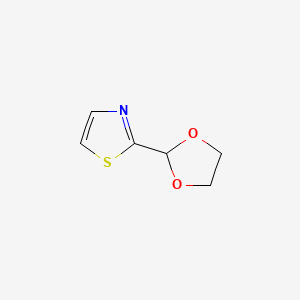

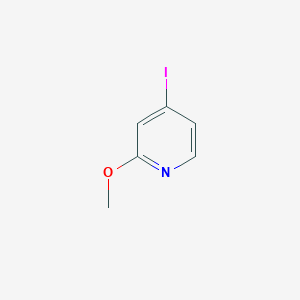

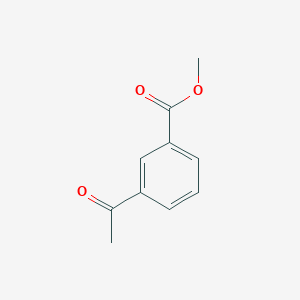

![molecular formula C9H5NO4S B1316772 7-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 90407-22-0](/img/structure/B1316772.png)

7-Nitrobenzo[b]thiophene-2-carboxylic acid

カタログ番号 B1316772

CAS番号:

90407-22-0

分子量: 223.21 g/mol

InChIキー: DFUCCKMJARLWKG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

7-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound . It’s important to note that the specific compound you’re asking about, 7-Nitrobenzo[b]thiophene-2-carboxylic acid, is not widely documented in the available literature.

Synthesis Analysis

The synthesis of 7-Nitrobenzo[b]thiophene has been reported to be achieved by treating 2-bromo-3-nitrobenzaldehyde with mercaptoacetic acid under alkaline conditions, followed by decarboxylation of the resulting 2-carboxylic acid .科学的研究の応用

Chemical Synthesis and Characterization

- The nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, including 7-nitrobenzo[b]thiophen-2-carboxylic acid. This process highlights the compound's reactivity and potential for creating various derivatives, valuable in chemical synthesis (Cooper & Scrowston, 1971).

Luminescence Sensitization

- 7-Nitrobenzo[b]thiophene-2-carboxylic acid derivatives have been explored as potential sensitizers for Eu(III) and Tb(III) luminescence. This application is significant in materials science, particularly for developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Analytical Chemistry Applications

- The compound has been used in various substitution reactions to create new benzo[b]thiophen derivatives. These reactions are fundamental in analytical chemistry for synthesizing and studying new chemical entities (Cooper & Scrowston, 1972).

Medicinal Chemistry and Drug Design

- Although the focus is not on drug use and dosage, it's important to note that derivatives of 7-nitrobenzo[b]thiophene-2-carboxylic acid have been investigated for their potential medicinal properties, like anti-inflammatory effects. This indicates the compound's relevance in medicinal chemistry and drug design (Radwan et al., 2009).

Material Science

- The compound is used in the synthesis of various benzo[b]thiophene-based materials, contributing to the advancement of material science (Chapman et al., 1972).

特性

IUPAC Name |

7-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUCCKMJARLWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80523686 | |

| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

90407-22-0 | |

| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a suspension of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 g) in THF/MeOH (40 mL/40 mL) was added 8.4 mL (2.0 eq) of 1N NaOH. The reaction was stirred at room temperature for 2 h. The solvent was removed in vacuo. The residue was diluted with H2O/EtOAc, acidified with 3N HCl and extracted with EtOAc. The organics were dried over MgSO4, filtered and concentrated to give 7-nitro-benzo[b]thiophene-2-carboxylic acid as a light yellow solid (928 mg, 98% yield).

Quantity

1 g

Type

reactant

Reaction Step One

Name

THF MeOH

Quantity

40 mL

Type

solvent

Reaction Step One

Yield

98%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

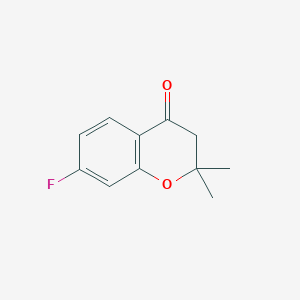

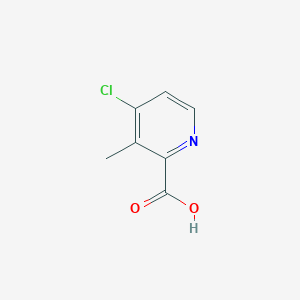

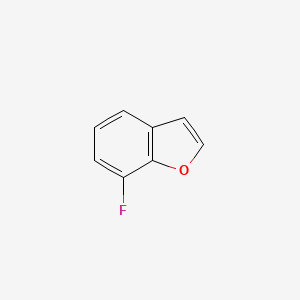

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

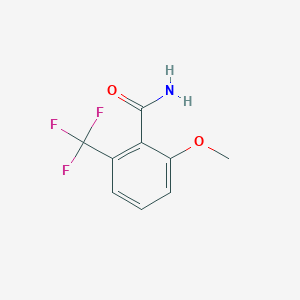

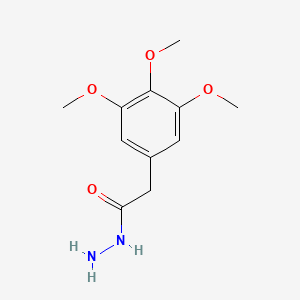

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)